molecular formula C22H24N4O6 B13769998 Acetamide, N,N'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- CAS No. 70476-97-0

Acetamide, N,N'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis-

Cat. No.: B13769998
CAS No.: 70476-97-0
M. Wt: 440.4 g/mol
InChI Key: LNCJJXSRZVUNDL-UHFFFAOYSA-N
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Description

Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- is a complex organic compound with a molecular formula of C30H24N4O4. This compound is known for its unique structure, which includes an anthracene core with dihydroxy and dioxo functionalities, linked by imino-ethanediyl groups to acetamide moieties. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- typically involves the following steps:

    Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Functionalization: The anthracene core is then functionalized to introduce the dihydroxy and dioxo groups.

    Linking with Imino-Ethanediyl Groups: The functionalized anthracene is reacted with ethylenediamine to form the imino-ethanediyl linkages.

    Acetamide Formation: Finally, the imino-ethanediyl groups are acylated with acetic anhydride to form the acetamide moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the dioxo functionalities, converting them to hydroxyl groups.

    Substitution: The acetamide groups can participate in substitution reactions, where the acyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated anthracene derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a component in specialized coatings and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process. Additionally, its enzyme inhibitory properties could be due to its binding to the active site of enzymes, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- apart from similar compounds is its specific functional groups and the unique arrangement of these groups around the anthracene core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

70476-97-0

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

N-[2-[[4-(2-acetamidoethylamino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethyl]acetamide

InChI

InChI=1S/C22H24N4O6/c1-11(27)23-7-9-25-13-3-4-14(26-10-8-24-12(2)28)18-17(13)21(31)19-15(29)5-6-16(30)20(19)22(18)32/h3-6,25-26,29-30H,7-10H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

LNCJJXSRZVUNDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=C2C(=C(C=C1)NCCNC(=O)C)C(=O)C3=C(C=CC(=C3C2=O)O)O

Origin of Product

United States

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